4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine
Overview
Description
4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with thiosemicarbazide in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: Due to its unique electronic properties, the compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine can be compared with other similar compounds, such as:
4-(4-Bromophenyl)-thiazol-2-amine: This compound also contains a bromophenyl group but has a thiazole ring instead of a thiadiazole ring.
4-Bromophenylacetic acid: This compound contains a bromophenyl group attached to an acetic acid moiety.
The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and materials science .
Properties
IUPAC Name |
4-(4-bromophenyl)thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBLQGVCVRZXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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